1-Cyclopentyl-1H-imidazole
Overview
Description
1-Cyclopentyl-1H-imidazole is a chemical compound with the linear formula C9H13O2N2Cl1 . It is a solid substance and is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of imidazoles has seen significant advancements, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components in functional molecules used in various applications . The bonds constructed during the formation of the imidazole have been a focus of these methodologies . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough to include a variety of functional groups .Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-1H-imidazole is confirmed by 1H NMR and 13C NMR studies . The bonds formed in the reaction are highlighted throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .Physical And Chemical Properties Analysis
1-Cyclopentyl-1H-imidazole is a solid substance . Its linear formula is C9H13O2N2Cl1 .Scientific Research Applications
Medicine
Imidazole derivatives, including 1-Cyclopentyl-1H-imidazole, have a wide range of biological and pharmacological activities . They are used in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
1-Cyclopentyl-1H-imidazole is used in synthetic chemistry due to its remarkable versatility . It plays a pivotal role in diverse multicomponent reactions conducted under different conditions .
Agriculture
Imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They are used as therapeutic agents in the agricultural industry .
Green Chemistry
In the field of green chemistry, imidazoles, including 1-Cyclopentyl-1H-imidazole, are used as ionic liquids . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Organometallic Catalysis
1-Cyclopentyl-1H-imidazole is used in organometallic catalysis as N-heterocyclic carbenes (NHCs) . This application extends the use of imidazoles in the field of catalysis .
Industrial Chemistry
In industrial chemistry, nitrogen-containing aromatic heterocyclic compounds, particularly imidazoles, have garnered significant attention . They are key components to functional molecules that are used in a variety of everyday applications .
Mechanism of Action
Target of Action
Imidazole, a core component of the compound, is known to interact with several targets, includingMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play various roles in biological processes, contributing to the compound’s overall effect.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
For instance, it plays a central role in the biosynthesis of histidine and purines . The compound’s interaction with its targets could potentially affect these and other related pathways, leading to downstream effects.
Pharmacokinetics
In a chronic mouse model, subjects survived well after 30, 60, and 90 days of doses ranging from 50 mg/kg to 100 mg/kg . Heart, liver, kidney, and brain tissues were analyzed for accumulations of ICA-1S . These findings may provide some insight into the potential pharmacokinetics of 1-Cyclopentyl-1H-imidazole.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The product may form combustible dust concentrations in air and is harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation .
Future Directions
Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
1-cyclopentylimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-8(3-1)10-6-5-9-7-10/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXUDQKHRDLLHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-1H-imidazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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